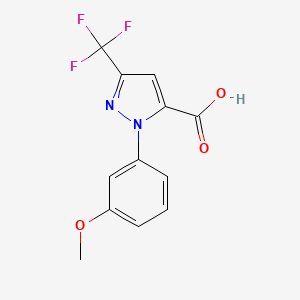

1-(3-Methoxyphenyl)-3-(trifluoromethyl)--1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science . The presence of the methoxyphenyl group further enhances its chemical properties, making it a versatile compound for various applications.

Métodos De Preparación

The synthesis of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate methoxyphenyl and trifluoromethyl precursors.

Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and reduce reaction time.

Análisis De Reacciones Químicas

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve modulation of the NF-kB pathway, a crucial regulator of inflammation .

Anticancer Properties

Preliminary investigations into the anticancer effects of pyrazole derivatives indicate that they can induce apoptosis in cancer cells through various pathways. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes .

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material has been explored in several studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting strong potential for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the precise molecular mechanisms involved .

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

When compared to similar compounds, 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its unique chemical structure and properties:

Similar Compounds: Compounds such as 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-6-carboxylic acid share structural similarities but differ in their positional isomerism.

Actividad Biológica

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C11H8F3N2O2

- Molecular Weight : 256.19 g/mol

- CAS Number : 96256-53-0

Biological Activity Overview

The biological activity of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been explored in various studies, highlighting its potential as an anticancer agent and its effects on inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.79 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of angiogenesis |

These findings suggest that the trifluoromethyl group enhances the compound's potency by improving its interaction with cellular targets.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, such as the NF-kB signaling pathway, which is crucial in the regulation of immune responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole structure significantly influence biological activity. The presence of the trifluoromethyl group is associated with enhanced potency against cancer cell lines. Additionally, substituents on the phenyl ring can alter pharmacokinetic properties, affecting bioavailability and efficacy.

Case Studies

- Study on Cytotoxicity : A study conducted by Bouabdallah et al. reported that derivatives similar to 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibited notable cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Inflammatory Response Modulation : Research by Wei et al. demonstrated that compounds with similar structural features inhibited pro-inflammatory cytokine production in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOQMXHQZHUCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.